2-Methyl-benzo[e]perimidin-7-one
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Overview
Description
2-Methyl-benzo[e]perimidin-7-one is a nitrogen-containing heterocyclic compound that belongs to the class of perimidines. These compounds are known for their versatile applications in various fields, including life sciences, medical sciences, and industrial chemistry. The unique electronic properties of perimidines, which include both π-excessive and π-deficient arrangements, make them particularly interesting for research and development .
Preparation Methods
The synthesis of 2-Methyl-benzo[e]perimidin-7-one typically involves the reaction of naphthalene-1,8-diamine with β-keto esters in the presence of a base such as potassium carbonate under microwave irradiation . This method is efficient and yields high purity products. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Methyl-benzo[e]perimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-Methyl-benzo[e]perimidin-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-Methyl-benzo[e]perimidin-7-one involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s unique electronic properties allow it to form stable complexes with metal ions and participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Methyl-benzo[e]perimidin-7-one can be compared to other perimidine derivatives, such as:
1H-benzo[d,e]quinazoline: Similar in structure but with different electronic properties.
Peri-naphtho-fused pyrimidine: Shares the naphthalene ring but differs in the arrangement of nitrogen atoms. The uniqueness of this compound lies in its specific electronic configuration and the resulting chemical reactivity, which makes it suitable for a wide range of applications.
Properties
IUPAC Name |
2-methylbenzo[e]perimidin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O/c1-9-17-13-8-4-7-12-14(13)15(18-9)10-5-2-3-6-11(10)16(12)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBYWLGUAWZSKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC3=C2C(=N1)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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